molecular formula C15H22ClN B14481420 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride CAS No. 65126-81-0

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride

Katalognummer: B14481420
CAS-Nummer: 65126-81-0
Molekulargewicht: 251.79 g/mol
InChI-Schlüssel: MZIJMBJFYHIHCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a propynyl group, an amine group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride involves several steps. One common method includes the reaction of 2-propyn-1-amine with N,N-bis(1-methylethyl)-3-phenyl-amine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propyn-1-amine, N,N-bis(1-methylethyl)-
  • 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-
  • 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochloride

Uniqueness

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-, hydrochlor

Eigenschaften

CAS-Nummer

65126-81-0

Molekularformel

C15H22ClN

Molekulargewicht

251.79 g/mol

IUPAC-Name

3-phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C15H21N.ClH/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15;/h5-7,9-10,13-14H,12H2,1-4H3;1H

InChI-Schlüssel

MZIJMBJFYHIHCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC#CC1=CC=CC=C1)C(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.